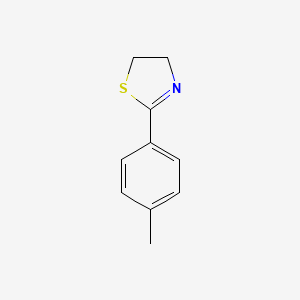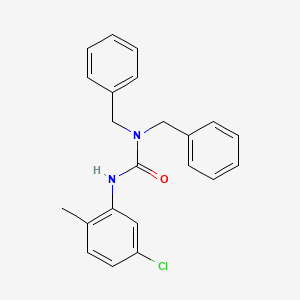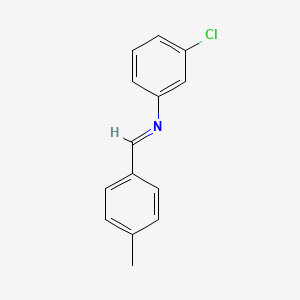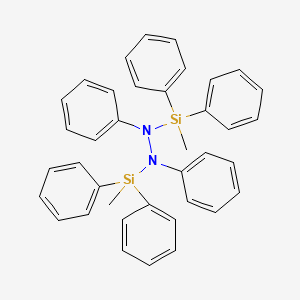
1,2-Bis(diphenylmethylsilyl)-1,2-diphenylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(diphenylmethylsilyl)-1,2-diphenylhydrazine is a compound of interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound features two diphenylmethylsilyl groups attached to a diphenylhydrazine backbone, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(diphenylmethylsilyl)-1,2-diphenylhydrazine typically involves the reaction of diphenylmethylsilyl chloride with diphenylhydrazine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
1,2-Bis(diphenylmethylsilyl)-1,2-diphenylhydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The silyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silyl-substituted hydrazones, while reduction may produce silyl-substituted amines.
科学的研究の応用
1,2-Bis(diphenylmethylsilyl)-1,2-diphenylhydrazine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,2-Bis(diphenylmethylsilyl)-1,2-diphenylhydrazine involves its interaction with various molecular targets and pathways. The silyl groups can participate in silicon-based chemistry, while the hydrazine moiety can engage in nitrogen-based reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the desired chemical transformations.
類似化合物との比較
Similar Compounds
1,2-Bis(trimethylsilyl)-1,2-diphenylhydrazine: Similar structure but with trimethylsilyl groups instead of diphenylmethylsilyl groups.
1,2-Bis(diphenylphosphino)ethane: Contains phosphino groups instead of silyl groups.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: Another phosphino-substituted compound with different substituents on the phenyl rings.
Uniqueness
1,2-Bis(diphenylmethylsilyl)-1,2-diphenylhydrazine is unique due to the presence of diphenylmethylsilyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in organic synthesis and material science.
特性
CAS番号 |
5994-98-9 |
|---|---|
分子式 |
C38H36N2Si2 |
分子量 |
576.9 g/mol |
IUPAC名 |
1,2-bis[methyl(diphenyl)silyl]-1,2-diphenylhydrazine |
InChI |
InChI=1S/C38H36N2Si2/c1-41(35-25-13-5-14-26-35,36-27-15-6-16-28-36)39(33-21-9-3-10-22-33)40(34-23-11-4-12-24-34)42(2,37-29-17-7-18-30-37)38-31-19-8-20-32-38/h3-32H,1-2H3 |
InChIキー |
FFUNBKGAHBAXNT-UHFFFAOYSA-N |
正規SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)N(C3=CC=CC=C3)N(C4=CC=CC=C4)[Si](C)(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


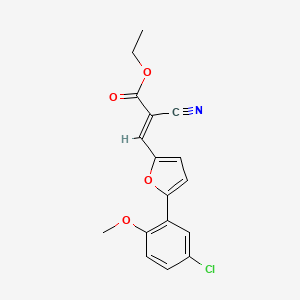
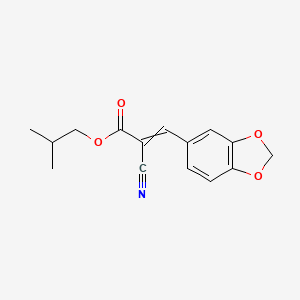

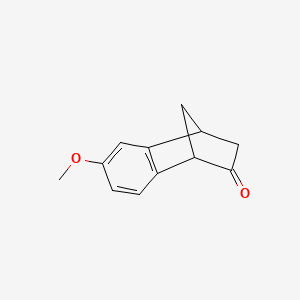

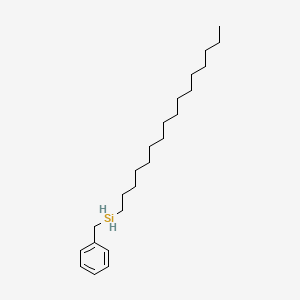
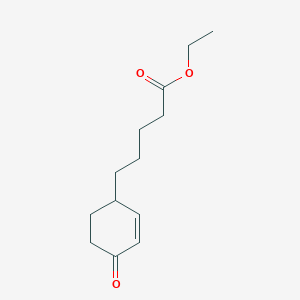


![2-[(2,3-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B11949033.png)
